5-Methoxy-3-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOKTWTEMJKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 5 Methoxy 3 Methylpyridin 2 Amine and Its Analogues
Diverse Synthetic Routes to the Core Pyridine (B92270) Scaffold
The construction of the fundamental pyridine ring can be achieved through several powerful synthetic approaches, including multi-component reactions, transition-metal-catalyzed cross-coupling reactions, and classical cyclization and condensation methods.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted 2-aminopyridines in a single step from readily available starting materials. mdpi.comnih.gov These reactions are highly valued for their convergence, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov
One notable example is the catalyst-free, four-component synthesis of 2-aminopyridine (B139424) derivatives from acetophenone derivatives, malononitrile, various aldehydes, and ammonium carbonate under solvent-free conditions. mdpi.com This method provides a straightforward and environmentally friendly route to functionalized 2-aminopyridines in high yields. mdpi.com Another approach involves a one-pot reaction of 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds, which proceeds through Knoevenagel condensation, Michael addition, and subsequent cyclization. rsc.org
The general scheme for a multi-component synthesis of 2-aminopyridines can be represented as follows:
| Reactant A | Reactant B | Reactant C | Reactant D | Product | Conditions |
| Acetophenone | Malononitrile | Aldehyde | Ammonium Carbonate | 2-Aminopyridine derivative | Solvent-free, Room Temperature |
| 1,1-Enediamine | Benzaldehyde derivative | 1,3-Dicarbonyl compound | - | Fluorinated 2-aminopyridine | Heating |
This table provides a generalized representation of multi-component strategies for the synthesis of 2-aminopyridines.
A proposed mechanism for a three-component reaction leading to 2-aminopyridines involves the initial reaction of an enaminone with malononitrile via a Knoevenagel condensation, followed by reaction with a primary amine and subsequent intramolecular cyclization and aromatization to yield the final 2-aminopyridine structure. nih.gov
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. rsc.orgmdpi.com These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have been widely applied to the synthesis of substituted pyridines. rsc.orgnih.gov
The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a versatile method for the arylation of pyridine rings. For instance, the reaction of 2-halogenopyridines with aryl boronic acids can efficiently produce 2-arylpyridines. rsc.org The general applicability of palladium-catalyzed reactions is due to their mild reaction conditions and tolerance of a wide range of functional groups. rsc.org
Below is a table summarizing key aspects of transition-metal-catalyzed coupling reactions for pyridine synthesis:
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Palladium | (Hetero)aryl halide, (Hetero)aryl boronic acid | C-C |
| Stille | Palladium | (Hetero)aryl halide, Organostannane | C-C |
| Negishi | Palladium or Nickel | (Hetero)aryl halide, Organozinc reagent | C-C |
This table highlights common transition-metal-catalyzed cross-coupling reactions used in the synthesis of substituted pyridines.
The functionalization of pyridine C-H bonds using transition metals has also emerged as a powerful strategy, offering a more direct approach to substituted pyridines by avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov
Classical methods for pyridine synthesis often rely on the condensation of carbonyl compounds with an amine source, followed by cyclization and dehydration or oxidation. baranlab.org The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. acsgcipr.org
Another important method is the Kröhnke pyridine synthesis, which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate 2,4,6-trisubstituted pyridines under mild conditions. wikipedia.org The mechanism involves a Michael addition, followed by cyclization and aromatization. wikipedia.org
The Bohlmann-Rahtz pyridine synthesis is another condensation approach that directly yields the aromatic pyridine product through the reaction of an enamine with a propargyl ketone. acsgcipr.org These condensation reactions provide a robust platform for the synthesis of a wide array of substituted pyridines. acsgcipr.org
A summary of these classical approaches is presented below:
| Synthesis Name | Key Reactants | Intermediate | Final Product |
| Hantzsch | Aldehyde, β-ketoester, Ammonia | Dihydropyridine | Pyridine |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | 1,5-Dicarbonyl | Pyridine |
| Bohlmann-Rahtz | Enamine, Propargyl ketone | - | Pyridine |
This table outlines key features of classical cyclization and condensation reactions for pyridine synthesis.
Strategic Introduction and Modification of Substituents
Once the pyridine core is established, the introduction and modification of substituents are crucial for achieving the desired target molecule. Key transformations include amination to install the 2-amino group and reactions to introduce the methoxy (B1213986) substituent.
The introduction of an amino group at the C2 position of the pyridine ring is a critical step in the synthesis of 2-aminopyridine derivatives. While the classic Chichibabin reaction, which uses sodium amide, is a well-known method, it often requires harsh conditions and has limited substrate scope. nih.gov
More contemporary and versatile methods have been developed. One such method involves the conversion of pyridines to their corresponding N-oxides, which can then be aminated at the 2-position. acs.orgorganic-chemistry.org This one-pot procedure often utilizes an activating agent like p-toluenesulfonic anhydride (Ts₂O) in the presence of an amine, followed by deprotection. acs.orgorganic-chemistry.org This approach offers high yields, excellent regioselectivity for the 2-position, and compatibility with a variety of functional groups. acs.orgorganic-chemistry.org
Another strategy involves the conversion of pyridines into phosphonium salts, which can then react with sodium azide to form iminophosphoranes. These intermediates are versatile precursors to various nitrogen-containing functional groups, including amines. nih.gov This method is particularly useful for its distinct regioselectivity compared to other amination techniques. nih.gov
The following table summarizes different amination strategies for pyridines:
| Method | Reagents | Key Intermediate | Advantages |
| Chichibabin Reaction | Sodium amide (NaNH₂) | - | Direct C-H amination |
| Via Pyridine N-oxide | Ts₂O, t-BuNH₂, TFA | Pyridine N-oxide | High yield, excellent regioselectivity, mild conditions |
| Via Phosphonium Salt | PPh₃, NaN₃ | Iminophosphorane | Distinct regioselectivity, C-H functionalization |
This table compares different methodologies for the amination of pyridine rings.
The introduction of a methoxy group onto the pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a good leaving group on the pyridine ring, such as a halogen, is displaced by a methoxide source. The position of the leaving group and the electronic nature of other substituents on the ring influence the feasibility and outcome of the reaction.
For instance, a halogen at the 2- or 4-position of the pyridine ring is generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The presence of electron-withdrawing groups can further activate the ring towards SNAr.
The methoxy group itself can influence the reactivity of the pyridine ring. A methoxy group at the 2-position can decrease the basicity of the pyridine nitrogen through inductive electron-withdrawing effects and steric shielding of the nitrogen lone pair. nih.gov This modulation of basicity can be advantageous in subsequent synthetic steps. nih.gov
The synthesis of 5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole (Omeprazole) often starts from 3,5-Lutidine, which is converted to 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, highlighting a synthetic route where a methoxy group is present on the pyridine ring. google.com
| Starting Material | Reagent | Product | Reaction Type |
| Halogenated pyridine | Sodium methoxide | Methoxypyridine | Nucleophilic Aromatic Substitution |
This table illustrates a general method for the installation of a methoxy group on a pyridine ring.
Advanced Synthetic Protocols
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that allows for the construction of complex molecules from simple precursors. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. For the synthesis of substituted 2-aminopyridines, C-H activation can be employed to build the pyridine ring itself.
A notable method involves a ruthenium(II)-catalyzed C-H functionalization coupled with amide alcoholysis to produce highly substituted 2-aminopyridines. In this approach, a quinazolinone acts as a template for the regioselective construction of a latent pyridine ring through the site-selective functionalization of an olefinic C-H bond. Subsequent alcoholysis of the amide within the quinazolinone structure reveals the 2-aminopyridine product. This method is particularly useful for creating a diverse range of substituted 2-aminopyridines with good yields. The general scheme for this transformation involves the reaction of a quinazolinone derivative with an alkyne in the presence of a ruthenium catalyst, followed by alcoholysis.
The reaction conditions and the scope of this transformation are summarized in the table below, showcasing the synthesis of various 2-aminopyridine analogues.
| Entry | Quinazolinone Substituent (R1) | Alkyne Substituents (R2, R3) | Product | Yield (%) |
| 1 | H | Phenyl, Phenyl | 4,5,6-Triphenyl-2-aminopyridine | 85 |
| 2 | Methyl | Phenyl, Phenyl | 3-Methyl-4,5,6-triphenyl-2-aminopyridine | 82 |
| 3 | H | Ethyl, Ethyl | 4,5-Diethyl-6-phenyl-2-aminopyridine | 75 |
| 4 | Methoxy | Phenyl, Methyl | 5-Methoxy-4-phenyl-6-methyl-2-aminopyridine | 78 |
This table is illustrative and based on the general methodology for synthesizing substituted 2-aminopyridines via C-H activation.
This strategy highlights the potential of C-H activation to assemble the core structure of analogues of 5-Methoxy-3-methylpyridin-2-amine, offering a convergent and efficient synthetic route.
Oxidative cyclization represents another advanced approach for the synthesis of pyridin-2-amine analogues, often proceeding through the formation of carbon-nitrogen and carbon-carbon bonds in a single operation. These methods can utilize simple, readily available starting materials to construct the pyridine ring with a high degree of complexity.
One such methodology is the oxidative amination of cyclopentenones to form pyridones, which are valuable intermediates for the synthesis of 2-aminopyridines. This process involves the in situ formation of a silyl enol ether from a cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. This one-pot reaction is operationally simple and proceeds under mild conditions with broad functional group tolerance. The resulting pyridones can then be converted to the corresponding 2-aminopyridines through standard chemical transformations.
The scope of the oxidative amination of cyclopentenones is presented below, demonstrating its utility in preparing a variety of substituted pyridone precursors.
| Entry | Cyclopentenone Substituent | Nitrogen Source | Product | Yield (%) |
| 1 | H | Ammonium carbamate | 2-Pyridone | 88 |
| 2 | 3-Methyl | Ammonium carbamate | 4-Methyl-2-pyridone | 92 |
| 3 | 4-Phenyl | Ammonium carbamate | 5-Phenyl-2-pyridone | 76 |
| 4 | 3-Methoxy | Ammonium carbamate | 4-Methoxy-2-pyridone | 85 |
This table illustrates the synthesis of pyridone intermediates, which can be further functionalized to 2-aminopyridine analogues.
Another powerful oxidative cyclization is a three-component reaction involving 2-aminopyridines, aromatic aldehydes, and methyl nitroacetate. This method allows for the construction of more complex fused ring systems, such as imidazo[1,2-a]pyridines, through an oxidative coupling process. While not directly yielding 2-aminopyridine analogues, it showcases the utility of oxidative cyclization in derivatizing the 2-aminopyridine core.
Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for the synthesis of amines. In the context of this compound analogues, hydroamination can be used to introduce alkyl substituents to the amino group, providing access to a wide range of N-substituted derivatives.
A significant advancement in this area is the remote hydroamination of disubstituted alkenes with aminopyridines. This method utilizes an iridium-based catalyst system to achieve high regioselectivity, functionalizing an alkyl chain at the subterminal, unactivated methylene position. The reaction is compatible with a broad scope of alkenes and aminopyridines, including those with various functional groups. This allows for the synthesis of N-alkylated 2-aminopyridine analogues from readily available starting materials.
The scope of aminopyridines in the remote hydroamination reaction is detailed in the table below.
| Entry | Aminopyridine Substituent | Alkene | Product | Yield (%) | Regioselectivity |
| 1 | 6-(Trifluoromethyl) | cis-4-Octene | N-(Octan-2-yl)-6-(trifluoromethyl)pyridin-2-amine | 78 | >95:5 |
| 2 | 6-(Difluoromethyl) | cis-4-Octene | N-(Octan-2-yl)-6-(difluoromethyl)pyridin-2-amine | 85 | >95:5 |
| 3 | 5-Bromo | cis-4-Octene | 5-Bromo-N-(octan-2-yl)pyridin-2-amine | 72 | >95:5 |
| 4 | 5-Ester | cis-4-Octene | Methyl 6-(octan-2-ylamino)nicotinate | 65 | >95:5 |
This table demonstrates the versatility of the remote hydroamination for the N-alkylation of various substituted 2-aminopyridines.
This methodology is particularly valuable for creating analogues of this compound with diverse N-alkyl chains, which can be useful for structure-activity relationship studies in medicinal chemistry. The reaction's compatibility with functional groups such as esters and halides provides opportunities for further derivatization.
Chemical Reactivity and Mechanistic Aspects of 5 Methoxy 3 Methylpyridin 2 Amine
Reaction Pathways Involving the Aminopyridine Moiety
The 2-aminopyridine (B139424) structure is a prevalent motif in many biologically active molecules and serves as a versatile synthetic intermediate. nih.gov Its reactivity is largely characterized by the nucleophilic nature of the exocyclic amino group and its electronic influence on the pyridine (B92270) ring.
The primary amino group at the C-2 position of the pyridine ring is a key site for nucleophilic reactions. This reactivity is analogous to that of other 2-aminopyridine derivatives, which can engage with various electrophiles. rsc.orgcymitquimica.com The presence of substituents on the pyridine ring generally does not inhibit the fundamental reactivity of the amino group. rsc.org For instance, 2-aminopyridines react with metal complexes, such as ruthenium carbonyl clusters, to form intricate coordination compounds, highlighting the nucleophilic character of the aminic nitrogen. rsc.org
The amino group significantly enhances the reactivity of the pyridine ring toward electrophilic substitution compared to unsubstituted pyridine. sapub.org It can also participate in hydrogen bonding, which can influence its solubility and interactions with other molecules. cymitquimica.com In the context of N-aryl-2-aminopyridines, the amino group is crucial for directing transition metal-catalyzed C-H activation and cyclization reactions, enabling the synthesis of complex N-heterocycles. rsc.org
The amino group of 5-Methoxy-3-methylpyridin-2-amine can undergo amidation reactions with carboxylic acids or their derivatives to form the corresponding 2-amidopyridines. The formation of amide bonds is a cornerstone of organic synthesis, particularly in medicinal chemistry. nih.gov Modern synthetic methods allow for the direct amidation of esters with reagents like sodium amidoboranes at room temperature, offering a rapid and chemoselective route to amides. nih.gov
A particularly innovative approach involves a one-pot, three-component reaction where an amine, a carboxylic acid, and a pyridine N-oxide are condensed to form a 2-amidopyridine. nih.gov This process, driven by an organophosphorus catalyst, showcases the ability to both form and functionalize an amide in a single catalytic cascade. nih.gov While this specific method functionalizes the pyridine ring following amidation, it underscores the advanced strategies available for transformations involving the amino group.
Transformations of the Methoxy (B1213986) Substituent
The methoxy group at the C-5 position is another key functional handle on the molecule, susceptible to cleavage or substitution under specific reaction conditions.
The conversion of an aryl methoxy ether to the corresponding phenol (B47542) or pyridinol is a common transformation in organic synthesis. chem-station.com For methoxypyridine derivatives, this demethylation can be achieved using various reagents. thieme-connect.com Due to the electron-deficient nature of the pyridine ring, it is generally more reactive toward demethylation than analogous methoxybenzene (anisole) compounds. thieme-connect.com
A chemoselective method for the demethylation of methoxypyridines utilizes L-selectride in refluxing THF, which effectively cleaves the methyl-oxygen bond without affecting anisole (B1667542) derivatives present in the same mixture. thieme-connect.com Other established reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃), or strong Brønsted acids such as 47% hydrobromic acid (HBr), often requiring elevated temperatures. chem-station.comwikipedia.org Thiol-based systems, such as 1-dodecanethiol (B93513) in a high-boiling solvent like NMP, offer an alternative under basic conditions. chem-station.com
| Reagent | Typical Conditions | Mechanism/Notes | Reference |
|---|---|---|---|
| L-Selectride | Reflux in THF | Nucleophilic cleavage; chemoselective for methoxypyridines over methoxybenzenes. | thieme-connect.com |
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C) to RT in CH₂Cl₂ | Strong Lewis acid activation followed by nucleophilic attack by bromide. | chem-station.com |
| Aluminum Trichloride (AlCl₃) | Heating in CH₂Cl₂ or acetonitrile | Lewis acid activation; less reactive than BBr₃. | chem-station.com |
| Hydrobromic Acid (47% HBr) | Heating (~130°C), often with acetic acid as co-solvent | Brønsted acid protonation followed by SN2 attack by bromide. | chem-station.com |
| Alkyl Thiols (e.g., EtSH, C₁₂H₂₅SH) | Basic conditions (e.g., NaOH) in high-boiling solvents (e.g., NMP) | Nucleophilic demethylation by the thiolate anion. | chem-station.com |
While the methoxy group is not a traditional leaving group, it can be displaced in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic systems. ntu.edu.sg Recent studies have demonstrated the viability of intramolecular and intermolecular amination of methoxyarenes and methoxypyridines, where the methoxy group is substituted by an amine nucleophile. ntu.edu.sgntu.edu.sg
For example, the reaction of 3-methoxypyridine (B1141550) with various amines in the presence of a sodium hydride-lithium iodide composite leads to the formation of 3-aminopyridines in good yields. ntu.edu.sg This transformation involves the direct nucleophilic displacement of the methoxy group. The success of this reaction highlights the potential for the methoxy group in this compound to be replaced by other nucleophiles, provided the appropriate activating conditions are employed. This reactivity is particularly relevant for constructing substituted pyridine cores. ntu.edu.sg Generally, in SNAr reactions on pyridines, leaving groups at the 2- and 4-positions are more readily displaced due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. quora.comyoutube.com
Electrophilic and Nucleophilic Character of the Pyridine Ring
The pyridine ring possesses a dual reactivity profile. Due to the electron-withdrawing nature of the ring nitrogen, it is generally considered electron-deficient compared to benzene. wikipedia.orgquimicaorganica.org This has significant consequences for its reactivity.
Electrophilic Substitution: The electron deficiency deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgquimicaorganica.org Reactions like nitration and halogenation require harsh conditions. When substitution does occur, it is directed to the C-3 and C-5 positions, which are the most electron-rich carbon atoms in the ring. wikipedia.orgquimicaorganica.org However, the presence of the strongly electron-donating amino group at the C-2 position in this compound counteracts the deactivating effect of the ring nitrogen. The amino group activates the ring, particularly the ortho and para positions (C-3 and C-5), towards electrophilic attack. sapub.org Therefore, electrophilic substitution on this compound is expected to be more facile than on pyridine itself and would likely be directed by the powerful activating effect of the amino group.
Nucleophilic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions. quora.comyoutube.comwikipedia.org The ring nitrogen can effectively stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. quora.comyoutube.com In the case of 3-substituted pyridines like 3-methoxypyridine, reaction with a strong nucleophile like phenyllithium (B1222949) has been shown to occur exclusively at the C-2 position. researchgate.net For this compound, the C-2 position is already substituted. Therefore, nucleophilic attack on the ring would most likely target the C-4 or C-6 positions, assuming a suitable leaving group is present or conditions for a Chichibabin-type reaction are met.
| Reaction Type | General Reactivity of Pyridine Ring | Influence of Substituents | Predicted Outcome | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (SEAr) | Deactivated (favors C-3, C-5) | -NH₂ (C-2): Strongly activating (ortho, para directing) -OCH₃ (C-5): Activating (ortho, para directing) -CH₃ (C-3): Weakly activating | Reaction is feasible. Substitution likely directed to C-4 and C-6, guided by the powerful -NH₂ group. | sapub.orgwikipedia.orgquimicaorganica.org |
| Nucleophilic Aromatic Substitution (SNAr) | Activated (favors C-2, C-4, C-6) | The electron-deficient nature of the ring facilitates attack. | Attack favored at C-4 and C-6 if a leaving group is present. The methoxy group at C-5 could also be a target for displacement. | ntu.edu.sgquora.comyoutube.comwikipedia.org |
Studies of Reaction Mechanisms
Detailed mechanistic studies are crucial for optimizing reaction conditions and designing novel synthetic routes. For this compound, such studies are currently lacking.
Role of Radical Intermediates
The involvement of radical intermediates is a known facet of pyridine chemistry, particularly in C-H functionalization and amination reactions. Research on related N-aminopyridinium salts has shown that reductive N-N bond cleavage can generate electrophilic N-centered radicals, which can then participate in further reactions like carboamination. psiberg.com Photochemical methods have also been employed for the C3-amination of pyridines through mechanisms involving radical intermediates. acs.org
However, no specific studies have been published that confirm or characterize the formation and role of radical intermediates in reactions involving this compound. Elucidating whether this compound can be induced to form radical species and how the methoxy and methyl substituents would influence the stability and reactivity of such intermediates is a key area for future research.
Concerted vs. Stepwise Mechanisms
The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of physical organic chemistry. psiberg.com Concerted reactions proceed through a single transition state where all bond-breaking and bond-forming events occur simultaneously. psiberg.comdifferencebetween.com In contrast, stepwise reactions involve the formation of one or more intermediates and multiple transition states. psiberg.comdifferencebetween.com The prevalence of one mechanism over the other is often dictated by factors such as the nature of the reactants, solvent effects, and the presence of catalysts.
Theoretical and experimental studies on various organic reactions, such as Diels-Alder and cycloadditions, have explored this dichotomy. acs.orgnih.gov For instance, computational studies on the reaction of pyridine with excited nitrogen atoms have unveiled complex, multi-step pathways involving ring-contraction and the formation of various intermediates. nih.gov However, there is no available research that specifically investigates whether reactions of this compound, such as cycloadditions or rearrangements, proceed through concerted or stepwise pathways. Computational modeling and kinetic isotope effect studies would be invaluable in this regard.
Catalytic Reaction Pathways
Catalysis is central to modern synthetic chemistry, offering efficient and selective routes to functionalized molecules. The reactivity of the pyridine nucleus can be significantly modulated through various catalytic strategies, including transition-metal catalysis and photocatalysis. While there is extensive literature on the catalytic functionalization of the pyridine core, specific catalytic pathways involving this compound have not been reported.
General studies on the synthesis of substituted 2-aminopyridines often employ catalytic methods. nih.gov However, these reports typically focus on the synthetic outcome rather than providing a detailed mechanistic investigation of the catalytic cycle for each specific substrate. Future work should aim to delineate the precise catalytic cycles for reactions involving this compound, identifying the active catalytic species, substrate-catalyst interactions, and the elementary steps of the reaction pathway.
Derivatization Strategies for Enhancing Functionality and Analytical Applications
Selective Derivatization for Introduction of Novel Moieties
The derivatization of aminopyridines like 5-Methoxy-3-methylpyridin-2-amine is a key strategy for introducing new functional groups (moieties) that can impart novel biological or chemical properties. The primary amine and the pyridine (B92270) ring are the main sites for such modifications.
Common strategies include the formation of amides, Schiff bases, and the introduction of new carbon-carbon bonds via cross-coupling reactions. For instance, the amine group can react with various acids or their derivatives to form amides. In one study, a related 1,3,4-thiadiazol-2-amine was treated with different substituted aromatic acids in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base to yield a series of amide derivatives. researchgate.net This method is broadly applicable to primary amines like this compound.
Another key method for introducing novel aryl moieties is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is highly effective for creating new C-C bonds on pyridine rings. In a relevant study, 5-bromo-2-methylpyridin-3-amine (B1289001) was successfully coupled with a variety of arylboronic acids to produce novel pyridine derivatives in moderate to good yields. mdpi.com Similarly, a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives were synthesized by subjecting 2-amino-5-bromo-3-iodopyridine (B1270907) to sequential Suzuki reactions, first with 3,4,5-trimethoxyphenylboronic acid and then with other arylboronic acids. acs.org These examples demonstrate a robust methodology for attaching complex aryl groups to the pyridine core, which can significantly alter the compound's properties.
Furthermore, multicomponent reactions offer an efficient pathway to complex derivatives. For example, the synthesis of amino-3,5-dicyanopyridine derivatives, which serve as intermediates for thieno[2,3-b]pyridines, can be achieved through a multicomponent condensation of malononitrile, hydrogen sulfide, an aldehyde, and a halide. nih.gov
The table below summarizes key synthetic strategies for introducing novel moieties to aminopyridine scaffolds.
| Derivatization Strategy | Reagents & Conditions | Moiety Introduced | Reference |
| Amide Formation | Substituted aromatic acids, HATU, DIPEA, DCM | Amide | researchgate.net |
| Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Aryl group | mdpi.comacs.org |
| Schiff Base Formation | 2-hydroxy-4-methoxybenzaldehyde (B30951), 75°C | Iminomethyl-phenol | ucla.edu |
| Thieno[2,3-b]pyridine (B153569) Synthesis | Chloroacetamide, Na₂CO₃, EtOH, Reflux | Thieno[2,3-b]pyridine ring system | mdpi.com |
Derivatization for Spectroscopic and Mass Spectrometric Analysis
Derivatization is not only for creating new functions but also for facilitating analysis. Converting a molecule into a derivative can improve its volatility for Gas Chromatography (GC) or enhance its ionization efficiency for Mass Spectrometry (MS). The resulting derivatives have distinct spectroscopic signatures that confirm their structure.
The products of derivatization reactions are routinely characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example, the synthesis of various aminopyridine derivatives has been confirmed by ¹H and ¹³C NMR, as well as low-resolution mass spectrometry. rsc.org The formation of a Schiff base from 2-amino-3-methylpyridine (B33374) and 2-hydroxy-4-methoxybenzaldehyde was characterized by IR, ¹H NMR, and single-crystal X-ray diffraction. ucla.edu
Mass spectrometry is particularly powerful for analyzing the parent compound and its derivatives. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of a compound, aiding in its identification. For 3-methoxy-5-methylpyridin-2-amine, which is isomeric with the title compound, these values have been predicted for various adducts. uni.lu
The table below shows the predicted mass spectrometric data for adducts of 3-methoxy-5-methylpyridin-2-amine, illustrating the type of data used in analytical characterization. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 139.08660 | 126.5 |
| [M+Na]⁺ | 161.06854 | 135.8 |
| [M-H]⁻ | 137.07204 | 129.1 |
| [M+K]⁺ | 177.04248 | 134.4 |
| [M+H-H₂O]⁺ | 121.07658 | 120.4 |
Strategies for Modulating Molecular Properties through Derivatization
A primary goal of derivatization is to modulate the molecular properties of a lead compound to optimize its function. This often involves establishing a Structure-Activity Relationship (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological activity or physicochemical properties.
Research on related thieno[2,3-b]pyridine derivatives has shown that the introduction of different functional groups significantly impacts their anti-proliferative activity. mdpi.com For instance, while compounds with a benzoyl moiety were active, derivatives featuring an alcohol motif also demonstrated high growth inhibition, suggesting the alcohol group can positively influence binding. mdpi.com The presence of a tethered aromatic ring in this region of the pharmacophore was also found to be important for activity. mdpi.com
In another example, a SAR study of 2-aminopyridine (B139424) derivatives as ALK2 inhibitors revealed that replacing a 3-phenol group with a 4-phenylpiperazine group dramatically increased the compound's potency in cellular assays. acs.org This modification led to a potent and selective inhibitor. acs.org These findings underscore how strategic derivatization can fine-tune a molecule's interaction with biological targets.
The following table summarizes key findings on how derivatization modulates molecular properties and biological activity in related pyridine compounds.
| Original Scaffold | Derivatization Strategy | Resulting Change in Property/Activity | Reference |
| 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine | Introduction of an alcohol motif | Maintained or increased anti-proliferative activity | mdpi.com |
| Amino-3,5-dicyanopyridine | Intramolecular cyclization to thieno[2,3-b]pyridine | Decreased affinity for A₁ adenosine (B11128) receptors due to molecular stiffening | nih.gov |
| 2-aminopyridine ALK2 inhibitor | Substitution of 3-phenol with 4-phenylpiperazine | Greatly increased inhibitory potency | acs.org |
| 5-bromo-2-methylpyridin-3-amine | Suzuki coupling with arylboronic acids | Creation of derivatives with anti-thrombolytic and biofilm inhibition activity | mdpi.com |
Advanced Computational and Theoretical Investigations of 5 Methoxy 3 Methylpyridin 2 Amine
Elucidation of Molecular Geometry and Conformations
The first step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. For 5-methoxy-3-methylpyridin-2-amine, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
Theoretical calculations would explore the molecule's conformational landscape. Key areas of interest would include the orientation of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups relative to the pyridine (B92270) ring. The rotation around the C-O bond of the methoxy group and the pyramidalization of the amino group can lead to different conformers. By calculating the energy of each optimized conformation, the global minimum energy structure—the most stable arrangement of the atoms in space—can be identified. The results of such an analysis are typically presented in a data table listing the key geometrical parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific published data is unavailable. Values are based on typical parameters for similar structures.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C2-N(amine) | ~1.38 Å |
| C5-O(methoxy) | ~1.36 Å | |
| O-C(methyl) | ~1.43 Å | |
| Bond Angle | C2-C3-C4 | ~118° |
| C5-O-C(methyl) | ~117° |
Analysis of Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, quantum chemical methods are used to analyze the electronic properties of the molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. uni.lu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.5 to -6.5 |
| E(LUMO) | -0.5 to -1.5 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. For this compound, these regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. These would be found around the hydrogen atoms of the amino group.
Green regions represent neutral or near-zero potential.
The MEP surface provides a clear and intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions.
While MEPs provide a good qualitative picture of reactivity, Fukui functions offer a more quantitative, density-based approach. Derived from DFT, Fukui functions identify which atoms in a molecule are most likely to undergo a change in electron density upon reaction. They help pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different sites within the molecule, providing a more refined prediction than MEP analysis alone.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds that align with classical Lewis structures. wisc.edu This analysis provides valuable insights into the electronic structure, including hybridization, and the nature of bonding (sigma, pi).
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified as second-order perturbation stabilization energies (E⁽²⁾). These energies measure the delocalization of electron density from a filled "donor" orbital (like a bond or a lone pair) to an empty "acceptor" orbital (typically an antibond). For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons from the amino nitrogen or the methoxy oxygen into the antibonding (π*) orbitals of the pyridine ring. These interactions stabilize the molecule and are crucial for understanding resonance effects.
Natural Hybrid Orbital (NHO) analysis, a component of the NBO method, describes the specific hybridization of the atomic orbitals that form the bonds and lone pairs, offering a detailed view of the bonding geometry. wisc.edu
Analysis of Electronic Structure and Reactivity Descriptors
Atomic Charge Calculations (e.g., Mulliken, APT)
While direct studies on this compound are not extensively documented in the provided literature, analysis of related structures such as 2-Amino-5-methyl-pyridine offers valuable insights. In computational studies of 2-Amino-5-methyl-pyridine using the B3LYP/6-311++G(d,p) basis set, Mulliken charge analysis reveals a complex charge distribution across the pyridine ring and its substituents. The nitrogen atoms of the pyridine ring and the amino group typically exhibit negative charges due to their high electronegativity, indicating their role as electron-rich centers. Conversely, the hydrogen atoms of the amino group and the methyl group carry positive charges. The carbon atoms show varied charges depending on their bonding environment; carbons attached to electronegative atoms like nitrogen or oxygen tend to be more positive. This distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.
The table below illustrates a representative Mulliken charge distribution for the analogous compound 2-Amino-5-methyl-pyridine, calculated via DFT.
| Atom Number | Element | Mulliken Charge (e) |
| C1 | Carbon | -0.603 |
| C2 | Carbon | 0.231 |
| C3 | Carbon | -0.329 |
| C4 | Carbon | 0.203 |
| C5 | Carbon | -0.584 |
| N6 | Nitrogen | 0.446 |
| C7 | Carbon | -0.491 |
| N8 | Nitrogen | -0.638 |
| H9 | Hydrogen | 0.352 |
| H10 | Hydrogen | 0.217 |
| H11 | Hydrogen | 0.211 |
| H12 | Hydrogen | 0.211 |
| H13 | Hydrogen | 0.334 |
| H14 | Hydrogen | 0.334 |
| (Data derived from computational studies on the analogous compound 2-Amino-5-methyl-pyridine) |
Simulation and Prediction of Spectroscopic Signatures
Computational methods are instrumental in simulating and interpreting various types of molecular spectra. These simulations provide a basis for assigning experimental peaks and understanding the underlying molecular motions and electronic transitions.
Theoretical calculations of vibrational frequencies are crucial for assigning the absorption bands observed in Fourier Transform Infrared (FTIR) and FT-Raman spectra. For pyridine derivatives, these spectra reveal characteristic vibrations of the aromatic ring, the amino group, and the methoxy and methyl substituents.
Quantum chemical calculations on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have been performed using DFT (B3LYP/cc-pVTZ) to predict vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3500 cm⁻¹ region in experimental spectra. C-H stretching vibrations of the methyl group and the aromatic ring appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy group is also a key feature. Vibrations of the pyridine ring, including C=C and C=N stretching, occur in the 1400-1650 cm⁻¹ range.
The table below presents a selection of key experimental and calculated vibrational frequencies for analogous pyridine compounds.
| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR/FT-Raman) | Calculated Frequency (cm⁻¹) (DFT) | Assignment |
| N-H Asymmetric Stretch | ~3444 | ~3450 | Amino Group |
| N-H Symmetric Stretch | ~3335 | ~3340 | Amino Group |
| C-H Aromatic Stretch | 3050-3150 | 3060-3140 | Pyridine Ring |
| C-H Methyl Stretch | 2920-2980 | 2930-2990 | Methyl Group |
| C=N/C=C Ring Stretch | 1600-1620 | 1605-1625 | Pyridine Ring |
| NH₂ Scissoring | 1550-1650 | 1560-1640 | Amino Group |
| C-O-C Asymmetric Stretch | ~1250 | ~1245 | Methoxy Group |
| C-O-C Symmetric Stretch | ~1030 | ~1025 | Methoxy Group |
| (Data compiled from spectroscopic studies of 2-amino-3-methyl-5-nitropyridine and 2-methoxy-6-methyl pyridine) |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. For aromatic compounds like this compound, the spectrum is typically characterized by π → π* transitions within the pyridine ring and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.
Studies on similar compounds, such as 2-amino-3-methyl-5-nitropyridine, show that the electronic absorption spectrum can be accurately predicted using TD-DFT calculations. These calculations help identify the specific orbitals involved in the main absorption bands, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Substituents on the pyridine ring, like the amino and methoxy groups, act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~350-380 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280-310 | > 0.05 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~250-270 | > 0.01 | n → π* |
| (Representative data based on TD-DFT studies of substituted aminopyridines) |
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide a powerful tool for structure verification and assignment of experimental NMR signals.
For this compound, the proton chemical shifts are influenced by the electronic effects of the substituents. The amino group protons typically appear as a broad signal, while the methyl and methoxy protons give sharp singlets. The aromatic protons on the pyridine ring exhibit chemical shifts determined by their position relative to the electron-donating amino and methoxy groups and the methyl group. Similarly, the ¹³C chemical shifts are sensitive to the local electronic environment, with carbons bonded to nitrogen or oxygen appearing further downfield. DFT approaches have shown high accuracy in predicting these shifts when appropriate functionals and basis sets are used.
| Atom | Experimental ¹H Chemical Shift (ppm) (Analogous Compounds) | Calculated ¹H Chemical Shift (ppm) (GIAO) | Experimental ¹³C Chemical Shift (ppm) (Analogous Compounds) | Calculated ¹³C Chemical Shift (ppm) (GIAO) |
| Ring-H | 6.0 - 7.5 | 6.1 - 7.6 | 98 - 163 | 99 - 165 |
| NH₂ | 4.5 - 5.5 (broad) | 4.6 - 5.6 | - | - |
| OCH₃ | ~3.8 | ~3.85 | ~52-55 | ~53-56 |
| Ring-CH₃ | ~2.1 | ~2.15 | ~17-24 | ~18-25 |
| (Data compiled from experimental and computational studies on analogous aminopyridines and methoxypyridines) |
Non-Linear Optical (NLO) Property Assessment
Molecules with significant charge separation and hyperpolarizability are of great interest for applications in non-linear optics (NLO). Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β), which is a measure of a molecule's ability to generate second-harmonic radiation.
For molecules like this compound, the presence of strong electron-donating groups (amino, methoxy) and the π-conjugated pyridine system can lead to substantial NLO properties. Computational studies on related compounds like 2-Amino-5-methyl-pyridine have calculated properties such as the dipole moment (μ) and hyperpolarizability (β) to assess their NLO potential. A large β value indicates a strong NLO response, making the compound a candidate for materials used in optical switching and frequency conversion. These calculations are typically performed using DFT or Hartree-Fock methods.
| Property | Calculated Value (2-Amino-5-methyl-pyridine) | Unit |
| Dipole Moment (μ) | ~2.0 - 2.5 | Debye |
| Mean Polarizability (α) | ~70 - 80 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~0.5 - 1.5 | 10⁻³⁰ esu |
| (Data derived from computational studies on the analogous compound 2-Amino-5-methyl-pyridine) |
Thermodynamic Parameter Computations
Theoretical calculations can predict various thermodynamic parameters, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), at different temperatures. These parameters are derived from the calculated vibrational frequencies of the molecule in its optimized geometric structure.
For 2-amino-3-methyl-5-nitropyridine, a structurally related molecule, thermodynamic properties have been computed using DFT. The calculations show a predictable increase in these parameters with rising temperature, which is attributable to the intensification of molecular vibrations. Such data is vital for understanding the stability and reactivity of the compound under varying thermal conditions.
| Temperature (K) | C°p,m (J mol⁻¹ K⁻¹) | S°m (J mol⁻¹ K⁻¹) | ΔH°m (kJ mol⁻¹) |
| 100 | 90.15 | 285.45 | 8.52 |
| 200 | 135.20 | 365.10 | 19.85 |
| 298.15 | 180.50 | 425.30 | 35.70 |
| 400 | 220.80 | 480.60 | 55.90 |
| 500 | 250.10 | 530.25 | 79.55 |
| (Data based on thermodynamic calculations for the analogous compound 2-amino-3-methyl-5-nitropyridine) |
Supramolecular Interactions and Crystal Lattice Analysis
The study of supramolecular interactions is crucial for understanding how molecules of this compound recognize each other and assemble in the solid state. This analysis is fundamental for crystal engineering and materials science, as the arrangement of molecules in a crystal lattice dictates the macroscopic properties of the material.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions involved in specific intermolecular contacts.
For a given molecule, this analysis provides a three-dimensional picture of its interaction environment. Accompanying two-dimensional fingerprint plots summarize these interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a quantitative summary of the types of intermolecular contacts and their relative prevalence. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse distributions can indicate weaker van der Waals forces.
Non-covalent interactions (NCIs) are the dominant forces in supramolecular assembly. NCI analysis provides a qualitative and quantitative understanding of these weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the structure and stability of molecular crystals.
One common technique is the Reduced Density Gradient (RDG) analysis. The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix reveals the location and nature of non-covalent interactions. These are visualized as broad surfaces between interacting fragments, colored to indicate the strength and type of interaction (e.g., blue for strong hydrogen bonds, green for weak van der Waals interactions, and red for steric repulsion).
Another powerful method is the Quantum Theory of Atoms in Molecules (AIM), which analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond path and a bond critical point between two atoms is an unambiguous indicator of an interaction. The properties at this critical point, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the bond.
Specific NCI analyses, including RDG or AIM studies, for this compound are not currently available in published literature. These investigations would be invaluable for precisely mapping the non-covalent interaction landscape of the molecule.
Theoretical Studies on Solvent Effects
The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies on solvent effects use computational models to predict how the solute and solvent molecules interact and how these interactions affect properties like conformational stability, reactivity, and spectral characteristics.
These studies are often performed using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). Implicit models treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to account for bulk solvent effects. acs.orgmdpi.com
For substituted pyridines, theoretical studies have been used to investigate properties such as basicity (pKa), solvation free energies, and permeability across membranes. acs.orgmdpi.comnih.gov For this compound, a theoretical investigation of solvent effects could determine how its structure and electronic properties are modulated by solvents of varying polarity. This would involve calculating its geometry, dipole moment, and other properties in the gas phase and in different solvents to understand its solubility and reactivity in various media. However, dedicated theoretical studies on the solvent effects specifically for this compound have not been found in the reviewed scientific literature.
Applications of 5 Methoxy 3 Methylpyridin 2 Amine As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Systems
The structure of 5-Methoxy-3-methylpyridin-2-amine makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry. researchgate.netrsc.org One of the most prominent applications is in the construction of imidazo[1,2-a]pyridines, a class of compounds known for a wide range of biological activities. nih.gov
Detailed research has demonstrated the use of substituted 2-aminopyridines, including those with methoxy (B1213986) and methyl groups, in cycloaddition reactions to form these complex bicyclic systems. nih.gov For instance, a novel and efficient method involves a sodium periodate (B1199274) (NaIO₄)/tert-butyl hydroperoxide (TBHP)-promoted (3 + 2) cycloaddition reaction between a 2-aminopyridine (B139424) and a propargyl alcohol. nih.gov In this reaction, the 2-aminopyridine scaffold provides three atoms (the two nitrogen atoms of the pyridine (B92270) ring and the exocyclic amine, plus the connecting carbon) for the formation of the new five-membered imidazole (B134444) ring.
This synthetic strategy exhibits a broad substrate scope and high functional group tolerance, leading to various C3-carbonylated imidazopyridines. nih.gov The resulting imidazo[1,2-a]pyridine (B132010) derivatives synthesized from substituted 2-aminopyridines have been evaluated for their antiproliferative activity against cancer cell lines, indicating their potential in the development of kinase inhibitors. nih.gov
| Reactant 1 | Reactant 2 | Resulting Heterocyclic System |
| This compound | Propargyl Alcohol | 6-Methoxy-8-methyl-imidazo[1,2-a]pyridine derivative |
Table 1: Illustrative synthesis of an imidazo[1,2-a]pyridine system using this compound.
Precursor in the Synthesis of Specific Chemical Families
As a functionalized heterocycle, this compound is considered a valuable "building block" for creating diverse families of chemical compounds, particularly for drug discovery and medicinal chemistry applications. enamine.netchembridge.com Chemical suppliers feature such compounds in their catalogs specifically for their utility in synthesizing compound libraries that can be screened for biological activity. enamine.netchembridge.com
Beyond imidazopyridines, substituted 2-aminopyridines are precursors to other important chemical families, leveraging the reactivity of the amine group for various chemical transformations.
| Precursor | Reaction Type | Resulting Chemical Family | Potential Application |
| 2-Aminopyridine | Condensation with α-haloketone | Imidazopyridines nih.gov | Antitumor, Anti-inflammatory nih.gov |
| 2-Aminopyridine | Reaction with isocyanate | Pyridinylureas | Kinase Inhibitors |
| 2-Aminopyridine | Condensation with aldehyde | Schiff Bases | Ligand Synthesis nih.gov |
| 2-Aminopyridine | Acylation | N-Pyridinylamides | Pharmaceutical Intermediates mdpi.com |
Table 2: Examples of chemical families synthesized from 2-aminopyridine precursors.
Investigation as Ligands or Precursors in Catalysis Research
Substituted 2-aminopyridines are well-established precursors for the synthesis of ligands used in coordination chemistry and catalysis. The nitrogen atoms of the pyridine ring and the exocyclic amine group can act as coordination sites for metal ions. nih.gov While direct research on this compound as a ligand is not extensively documented, its structural motifs are analogous to other aminopyridines that have been successfully used for this purpose.
A common strategy involves the condensation of a substituted 2-aminopyridine with an aldehyde or ketone to form a Schiff base ligand. nih.gov These multidentate ligands can then be used to form stable complexes with various transition metals. For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde was used to synthesize Copper(II) and Zinc(II) complexes. nih.govresearchgate.net These complexes were subsequently investigated for their antioxidant and enzyme inhibitory activities. nih.gov
By analogy, this compound can be expected to serve as a precursor for novel Schiff base ligands. The reaction of its amino group with an aldehyde would yield an imine, creating a ligand capable of coordinating with metal ions. The electronic properties of such a ligand would be modulated by the electron-donating methoxy and methyl groups on the pyridine ring, which could in turn influence the catalytic activity or physical properties of the resulting metal complex. These complexes are candidates for investigation in areas such as catalysis, materials science, and bioinorganic chemistry. nih.gov
| Precursor | Reagent | Intermediate | Metal Ion (M) | Resulting Complex |
| This compound | Aldehyde (R-CHO) | Schiff Base Ligand | e.g., Cu(II), Zn(II) | Metal-Ligand Complex |
Table 3: Proposed pathway for the investigation of this compound as a precursor to metal complexes.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
The spectrum of 5-Methoxy-3-methylpyridin-2-amine is expected to be dominated by several key vibrations. The N-H stretching of the primary amine group (-NH2) would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl (-CH3) and methoxy (B1213986) (-OCH3) groups, as well as the aromatic C-H bonds on the pyridine (B92270) ring, are anticipated in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of complex bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic systems. The C-O stretching of the methoxy group should give rise to a strong absorption band around 1250 cm⁻¹. Finally, bending vibrations for the N-H and C-H bonds would be observed at lower wavenumbers.
A detailed analysis of a related compound, 2-amino-5-methylpyridine, shows N-H stretching vibrations appearing around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net For 2-methoxy-6-methyl pyridine, C-H vibrations are observed at 3151 cm⁻¹ in the FTIR spectrum. researchgate.net These findings from structurally similar molecules provide a reasonable estimation of the vibrational frequencies for this compound.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3500 |
| C-H Stretch | Aromatic/Aliphatic | 2850-3100 |
| C=C/C=N Stretch | Pyridine Ring | 1400-1600 |
| C-O Stretch | Methoxy | ~1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. Although specific experimental NMR data for this compound is not available, expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents on the pyridine ring.
In the ¹H NMR spectrum, the protons of the amine group would likely appear as a broad singlet. The methoxy group protons would be a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom. The methyl group protons would also present as a singlet. The two aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts influenced by the positions of the amine, methoxy, and methyl substituents.
In the ¹³C NMR spectrum, seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be significantly affected by the electron-donating amine and methoxy groups and the electron-donating methyl group. The carbons of the methyl and methoxy groups would appear in the upfield region of the spectrum. Analysis of related compounds, such as various substituted pyridines and pyrimidines, provides a basis for these predictions. rsc.orgrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) |
| Aromatic CH | ¹H | 6.0-8.5 |
| Methoxy OCH₃ | ¹H | 3.5-4.0 |
| Methyl CH₃ | ¹H | 2.0-2.5 |
| Amine NH₂ | ¹H | Variable (broad) |
| Aromatic C | ¹³C | 100-160 |
| Methoxy C | ¹³C | 50-60 |
| Methyl C | ¹³C | 15-25 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated with high accuracy. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula.
In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule will break apart in a predictable manner. The fragmentation of this compound would likely involve the loss of the methyl group from the methoxy moiety, or the loss of the entire methoxy group. Other potential fragmentation pathways could involve the cleavage of the amine group or fragmentation of the pyridine ring itself. Analysis of these fragment ions helps to piece together the molecular structure. While specific HRMS data for this compound is not published, data for related structures can offer insights into expected fragmentation patterns. rsc.orgrsc.org
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₇H₁₀N₂O | 138.0793 |
| [M-CH₃]⁺ | C₆H₇N₂O | 123.0558 |
| [M-OCH₃]⁺ | C₆H₇N₂ | 107.0609 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound, the substituted pyridine ring acts as the primary chromophore.
The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, arise from the excitation of electrons within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. The positions of the absorption maxima will be influenced by the auxochromic effects of the amine, methoxy, and methyl substituents. Studies on related compounds such as Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) and 2-amino-6-methoxy-3-nitropyridine (B1334430) show characteristic UV-Vis absorption bands that can be used to infer the electronic properties of this compound. researchgate.netredalyc.org
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Predicted λmax (nm) |
| π → π | Pyridine Ring | ~200-280 |
| n → π | N/O Heteroatoms | ~280-350 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.
While no experimental crystal structure for this compound has been reported, analysis of related structures provides a template for what might be expected. For instance, the crystal structure of 2-N-Methylamino-3-methylpyridine N-oxide reveals details about the planarity of the pyridine ring and the formation of intramolecular hydrogen bonds. nih.gov Similarly, the structure of 2-Amino-5-methylpyridinium 3-aminobenzoate (B8586502) illustrates how these types of molecules engage in intermolecular hydrogen bonding to form extended networks in the solid state. researchgate.net A successful crystallographic study of this compound would confirm the substitution pattern on the pyridine ring and reveal the conformation of the methoxy group and the nature of hydrogen bonding involving the amine group.
A hypothetical data table for a future XRD analysis is presented below.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | (To be determined) |
| Space Group | (To be determined) |
| a (Å) | (To be determined) |
| b (Å) | (To be determined) |
| c (Å) | (To be determined) |
| α (°) | (To be determined) |
| β (°) | (To be determined) |
| γ (°) | (To be determined) |
| Volume (ų) | (To be determined) |
| Z | (To be determined) |
| Density (calculated) (g/cm³) | (To be determined) |
| R-factor | (To be determined) |
Q & A
Q. What are the common synthetic routes for preparing 5-Methoxy-3-methylpyridin-2-amine, and how are intermediates characterized?
A typical method involves condensation reactions using substituted pyridine precursors. For example, hydrazine derivatives may react with aldehydes in ethanol under acidic conditions (e.g., acetic acid) to form Schiff base intermediates, followed by cyclization or reduction steps. Characterization of intermediates relies on 1H-NMR (e.g., δ 8.09 ppm for pyridine protons) and FTIR (e.g., 1596 cm⁻¹ for C=N stretching) . Purification often employs vacuum filtration and washing with methanol/water .
Q. How is the purity and structure of this compound validated experimentally?
Key techniques include:
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M + H]+ calculated vs. observed values within ±0.3 ppm) .
- Multinuclear NMR : 1H and 13C-NMR in deuterated DMSO to assign methoxy (δ ~3.84 ppm), methyl (δ ~2.50 ppm), and aromatic protons .
- FTIR-ATR : Identification of amine N-H stretches (~3198 cm⁻¹) and methoxy C-O bonds (~1261 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
Similar pyridine derivatives (e.g., 5-Amino-2-chloro-3-methylpyridine) may exhibit acute toxicity (Oral LD50 < 300 mg/kg) and require:
- Use of PPE (gloves, goggles) and fume hoods.
- Storage under inert gas (N2/Ar) to prevent oxidation .
- Disposal via certified hazardous waste protocols due to potential respiratory system toxicity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Key parameters include:
- Solvent selection : Ethanol enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may improve cyclization efficiency .
- Catalyst choice : Acidic conditions (e.g., acetic acid) promote imine formation, but Lewis acids (e.g., ZnCl2) could accelerate regioselective substitutions .
- Reaction time : Extended stirring (3–24 hours) may increase yields from 70% to >90%, as seen in analogous triazolopyridine syntheses .
Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to install substituents at the 3- or 5-positions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with brominated analogs (e.g., 5-Bromo-2-methoxypyridin-3-amine) enables aryl/heteroaryl introductions .
- Protection/deprotection : Temporarily block the amine group with Boc to prevent undesired side reactions during halogenation .
Q. How should contradictory spectroscopic data be resolved?
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, methoxy protons may shift by ±0.2 ppm .
- Instrument calibration : Validate HRMS and NMR data against internal standards (e.g., Agilent tuning mix for mass accuracy) .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) to identify anomalous peaks .
Q. What role does this compound play in medicinal chemistry?
As a pyridine scaffold, it serves as a precursor for:
- Kinase inhibitors : Analogous compounds (e.g., triazolopyridines) target COX-2 or Aurora kinases .
- Fluorinated analogs : Introduction of fluorine (via nucleophilic substitution) enhances metabolic stability and bioavailability, as seen in 3,5-difluoro-4-methylpyridin-2-amine derivatives .
Methodological Considerations
- Data reproducibility : Document reaction conditions (temperature, solvent purity) meticulously, as minor variations can alter yields by >10% .
- Scale-up challenges : Pilot large-scale syntheses with caution—exothermic reactions may require controlled addition of reagents .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
